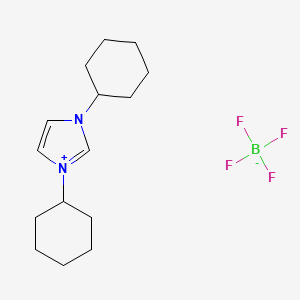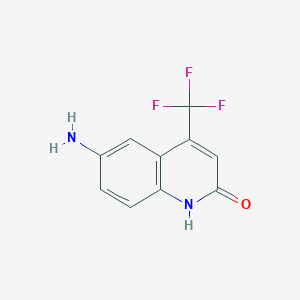
6-amino-4-trifluoromethylquinolin-2(1H)-one
Vue d'ensemble
Description
6-Amino-4-trifluoromethylquinolin-2(1H)-one (AFQ-1) is a synthetic compound with a unique chemical structure. It is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. AFQ-1 has been widely studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity
Some novel compounds derived from 6-amino-4-trifluoromethylquinolin-2(1H)-one have shown promise in the field of cancer research. For instance, a study conducted by Toan et al. (2020) synthesized novel 2-amino-6-arylpyrimidines from α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one. These compounds exhibited significant in vitro cytotoxic activity against human hepatocellular carcinoma and squamous cell carcinoma cancer lines, suggesting potential therapeutic applications in cancer treatment (Toan et al., 2020).
Antioxidant Properties
The synthesis of biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a category that includes derivatives of 6-amino-4-trifluoromethylquinolin-2(1H)-one, has been explored for their antioxidant properties. A study by Pandit et al. (2015) revealed that certain synthesized compounds exhibit potent free-radical scavenging ability, indicating their potential use as antioxidants (Pandit et al., 2015).
Antiviral Applications
Research into the antiviral properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one derivatives has been conducted, particularly in relation to the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, with some showing high anti-MERS-CoV inhibitory activities. This research suggests the potential of these compounds in developing antiviral therapies (Yoon et al., 2019).
Antimicrobial Activity
The antimicrobial properties of quinolin-2(1H)-one derivatives, including those related to 6-amino-4-trifluoromethylquinolin-2(1H)-one, have been investigated. Creaven et al. (2010) synthesized Schiff base ligands from N-substituted-3-formyl-4-hydroxyquinolin-2-(1H)-one derivatives and found them to be active against Candida albicans, highlighting their potential as antimicrobial agents (Creaven et al., 2010).
Photophysical Applications
The fluorescence properties of certain quinolin-4(1H)-one derivatives have been studied for their potential use as molecular fluorescent probes. Motyka et al. (2011) evaluated the fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1 H )-ones, indicating their potential application in the development of fluorescent probes for biological studies (Motyka et al., 2011).
Propriétés
IUPAC Name |
6-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-2-1-5(14)3-6(7)8/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZMEMPGRLDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582115 | |
| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4-trifluoromethylquinolin-2(1H)-one | |
CAS RN |
328955-57-3 | |
| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



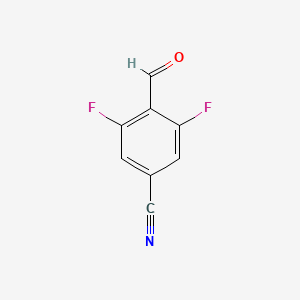
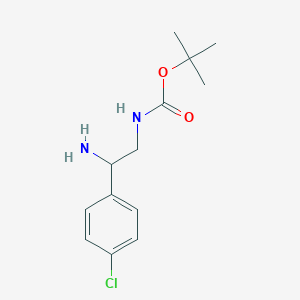
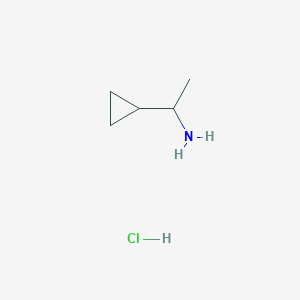
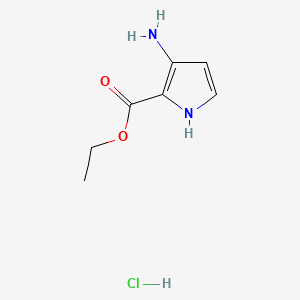
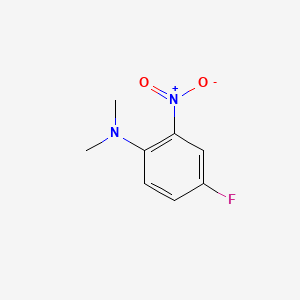
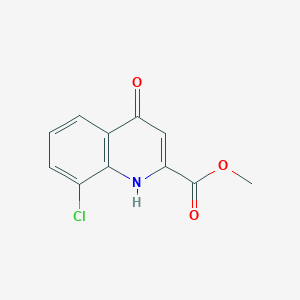
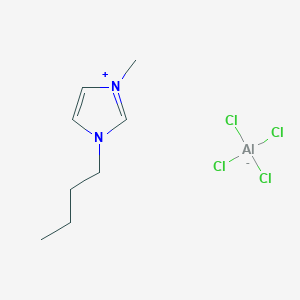
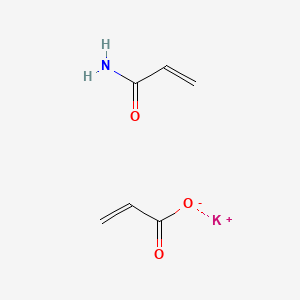
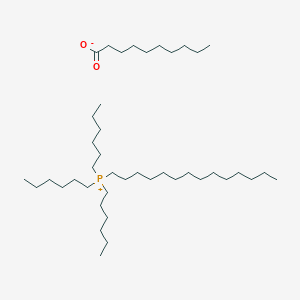
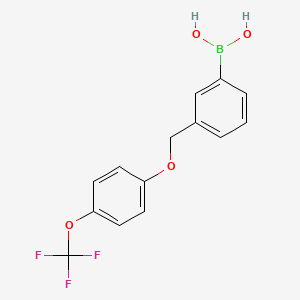

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)
